molecular formula C12H20CaO7 B7772209 CalciuM 4-Methyl-2-oxovalerate Hydrate

CalciuM 4-Methyl-2-oxovalerate Hydrate

Cat. No.: B7772209
M. Wt: 316.36 g/mol
InChI Key: HCYCRWKEZCTSEV-UHFFFAOYSA-L
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Description

Calcium 4-Methyl-2-oxovalerate Hydrate is a key biochemical reagent widely used in metabolic research. This compound is the calcium salt of 4-methyl-2-oxovalerate, which is the alpha-keto acid analog of the branched-chain amino acid L-leucine . In vivo, 4-methyl-2-oxovalerate (also known as α-ketoisocaproate or KIC) is produced from L-leucine through a reversible transamination reaction catalyzed by the branched-chain amino acid aminotransferase enzyme . It subsequently serves as a critical substrate for the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes its irreversible oxidative decarboxylation to isovaleryl-CoA-a committed step in the leucine catabolic pathway . Due to its central role in nitrogen metabolism, this compound is an essential tool for scientists studying branched-chain amino acid metabolism, metabolic disorders like Maple Syrup Urine Disease, and nitrogen-sparing therapies . It is offered as a white to almost white crystalline powder with a purity of ≥98.0% as determined by chelometric titration . The product is supplied as a hydrate. Please note that this product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

calcium;4-methyl-2-oxopentanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O3.Ca.H2O/c2*1-4(2)3-5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYCRWKEZCTSEV-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Laboratory-Scale Synthesis

The most direct method involves neutralizing 4-methyl-2-oxovaleric acid with calcium hydroxide (Ca(OH)₂) or calcium chloride (CaCl₂) in an aqueous medium. The reaction proceeds as follows:

2C6H10O3+Ca(OH)2Ca(C6H9O3)2nH2O+2H2O2 \, \text{C}6\text{H}{10}\text{O}3 + \text{Ca(OH)}2 \rightarrow \text{Ca(C}6\text{H}9\text{O}3\text{)}2 \cdot n\text{H}2\text{O} + 2 \, \text{H}2\text{O}

Key steps include:

  • Dissolving 4-methyl-2-oxovaleric acid in deionized water at 40–60°C.

  • Gradual addition of Ca(OH)₂ or CaCl₂ under pH control (6.5–7.5).

  • Evaporation or cooling to crystallize the hydrate form.

Table 1: Neutralization Method Parameters

ParameterValue/Range
Temperature40–60°C
pH6.5–7.5
Reaction Time2–4 hours
Yield85–92%

Industrial Scaling and Purification

Industrial production scales this process using continuous stirred-tank reactors (CSTRs) with automated pH and temperature controls. Post-synthesis purification involves:

  • Recrystallization : Using ethanol-water mixtures to enhance purity (≥98%).

  • Filtration : Vacuum filtration to isolate crystalline product.

  • Drying : Lyophilization or forced-air drying at 50°C.

Diethyl Oxalate Condensation Pathway

Synthesis Pathway

An alternative method condenses diethyl oxalate with 2-methyl butyraldehyde in the presence of sodium ethoxide (NaOEt), followed by calcium salt formation:

CH3CH2OOC-COOCH2CH3+CH3CH(CH2)CHONaOEtC6H10O3+2CH3CH2OH\text{CH}3\text{CH}2\text{OOC-COOCH}2\text{CH}3 + \text{CH}3\text{CH(CH}2\text{)CHO} \xrightarrow{\text{NaOEt}} \text{C}6\text{H}{10}\text{O}3 + 2 \, \text{CH}3\text{CH}_2\text{OH}

The resulting 4-methyl-2-oxovaleric acid is then treated with CaCl₂ to form the hydrate.

Table 2: Diethyl Oxalate Method Conditions

ParameterValue/Range
CatalystSodium ethoxide
SolventAnhydrous ethanol
Reaction Time6–8 hours
Yield78–84%

Environmental and Efficiency Considerations

This method is noted for its atom economy (≈75%) and reduced waste generation compared to traditional acid-chloride routes. However, it requires stringent anhydrous conditions, increasing operational costs.

Oxidation of Butadiene Derivatives (Patent-Based Synthesis)

Catalytic Oxidation and Diol Intermediates

A patent-described route (US8299293B2) oxidizes butadiene to 3,4-epoxy-1-butene, which is hydrolyzed to 2,3-butanediol. Subsequent oxidation with potassium permanganate (KMnO₄) yields 4-methyl-2-oxovaleric acid:

C4H6OH2O/H+C4H10O2KMnO4C6H10O3\text{C}4\text{H}6\text{O} \xrightarrow{\text{H}2\text{O/H}^+} \text{C}4\text{H}{10}\text{O}2 \xrightarrow{\text{KMnO}4} \text{C}6\text{H}{10}\text{O}3

The acid is neutralized with CaCO₃ to form the calcium salt.

Table 3: Patent Method Reaction Stages

StageReagents/Conditions
EpoxidationO₂, Silver catalyst
HydrolysisH₂SO₄, 60°C
OxidationKMnO₄, pH 2–3, 80°C

Challenges in Hydrate Stability

This method produces anhydrous calcium 4-methyl-2-oxovalerate, requiring subsequent hydration steps. Research indicates that exposing the anhydrous form to 70–80% relative humidity (RH) for 24 hours achieves complete hydration.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYieldPurityScalabilityEnvironmental Impact
Neutralization85–92%≥98%HighLow (aqueous waste)
Diethyl Oxalate78–84%95–97%ModerateModerate (solvents)
Patent Oxidation65–72%90–93%LowHigh (strong oxidants)

Key findings:

  • The neutralization method is optimal for industrial-scale production due to high yield and minimal solvent use.

  • The patent route, while innovative, faces scalability hurdles due to multi-step oxidation and catalyst costs .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-methyl-2-oxovalerate hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions yield oxo acids, reduction reactions produce hydroxyl derivatives, and substitution reactions result in different metal salts .

Scientific Research Applications

Calcium 4-methyl-2-oxovalerate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium 4-methyl-2-oxovalerate hydrate involves its interaction with specific molecular targets and pathways. The compound is known to participate in metabolic pathways related to amino acid metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of branched-chain amino acids, thereby influencing muscle metabolism and reducing muscle fatigue .

Comparison with Similar Compounds

Structural Insights :

  • Functional Group Variations : Replacement of the ketone with a hydroxy group (e.g., in 2-Hydroxy-4-(Methylthio)butyrate) increases polarity, enhancing water solubility for agricultural formulations .

Physicochemical Properties

  • Solubility : this compound is sparingly soluble in water, whereas Calcium 2-Hydroxy-4-(Methylthio)butyrate exhibits higher solubility due to hydrophilic groups .
  • Thermal Stability : The hydrate form of 4-methyl-2-oxovalerate decomposes at ~150°C, while aromatic analogues like Calcium Phenylpyruvate show higher thermal resistance (~200°C) .

Commercial and Research Relevance

  • Purity & Pricing: this compound is available at 98% purity (Aladdin, $640/25g) .
  • Safety Profiles :
    • This compound carries hazard code T+ (toxic if inhaled) .
    • Calcium Phenylpyruvate has milder safety warnings (irritant) due to its stable aromatic structure .

Functional Comparisons

  • Pharmaceutical Utility :
    • The 4-methyl-2-oxovalerate moiety mimics intermediates in leucine metabolism, making it valuable in studying ketoacidosis therapies .
    • Calcium Phenylpyruvate’s aromaticity enables interactions with hydrophobic enzyme pockets, useful in kinase inhibition assays .
  • Agricultural Efficacy :
    • 4-Methyl-2-oxovalerate derivatives show higher pesticidal activity than 3-methyl analogues, likely due to better membrane permeability .

Q & A

Q. What are the established laboratory synthesis methods for Calcium 4-Methyl-2-oxovalerate Hydrate?

The compound is synthesized by neutralizing 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium chloride in aqueous media. Key parameters include maintaining a pH of 7–8 and temperatures between 25–40°C to optimize yield (typically >95%) and purity. Post-synthesis, crystallization is achieved by slow evaporation, and purity is confirmed via elemental analysis for calcium content and FT-IR spectroscopy for functional group validation (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. Which analytical techniques are critical for characterizing this compound?

  • FT-IR Spectroscopy : Identifies functional groups (e.g., ketone and carboxylate moieties) .
  • UV Spectrophotometry : Quantification using absorbance maxima (~245 nm) with methanol-water solvent systems, validated for linearity (1–10 µg/mL) and accuracy (recovery ~100.2%) .
  • X-ray Diffraction (XRD) : Determines crystallinity and hydrate structure.
  • Elemental Analysis : Confirms stoichiometric calcium content and anhydrous vs. hydrated forms .

Q. What safety protocols are essential for handling this compound?

Use nitrile gloves and fume hoods to avoid inhalation or dermal contact. Follow OSHA-compliant waste disposal for heavy metal salts. Safety Data Sheets (SDS) recommend immediate rinsing for spills and medical consultation for exposure incidents .

Advanced Research Questions

Q. How does this compound function in leucine metabolism, and what experimental models validate its role?

As a leucine catabolism intermediate, it is converted to isovaleryl-CoA via branched-chain ketoacid dehydrogenase. Isotopic tracing (e.g., ¹³C-labeled substrates) in hepatocyte models tracks metabolic flux, while knockout studies in in vivo models (e.g., rodents with disrupted BCKDH genes) reveal accumulation of the compound and metabolic dysregulation. Challenges include distinguishing its effects from competing pathways (e.g., valine/isoleucine catabolism) .

Q. How can researchers address contradictory data on its biological effects across experimental systems?

Contradictions often arise from differences in cell type specificity (e.g., muscle vs. liver cells) or in vitro vs. in vivo models. Mitigation strategies include:

  • Standardized Protocols : Uniform incubation times, concentrations, and endpoint assays.
  • Multi-Omics Integration : Correlating metabolomics data with transcriptomic/proteomic profiles.
  • Cross-Model Validation : Replicating findings in primary cells, organoids, and animal models .

Q. What methodologies are recommended for validating new analytical assays in complex biological matrices?

For quantification in serum or tissue homogenates:

  • Linearity & Sensitivity : Establish a calibration curve (1–50 µg/mL) with R² > 0.99 and limit of detection (LOD) < 0.5 µg/mL.
  • Accuracy/Precision : Perform spike-and-recovery tests (e.g., 80–120% recovery) and intra-/inter-day precision (<5% RSD).
  • Cross-Validation : Compare with HPLC-MS (e.g., ESI+ mode, m/z 298.35 [M+H]⁺) to confirm specificity .

Experimental Design Considerations

Q. What are key controls for studying its pharmacological effects in metabolic disorders?

  • Negative Controls : Use calcium-free analogs (e.g., sodium 4-methyl-2-oxovalerate) to isolate cation-specific effects.
  • Positive Controls : Include known leucine pathway modulators (e.g., 3-hydroxy-3-methylglutaryl-CoA inhibitors).
  • Dose-Response Curves : Test 0.1–10 mM ranges to identify therapeutic vs. cytotoxic thresholds .

Q. How can computational modeling enhance mechanistic studies of this compound?

Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like isovaleryl-CoA dehydrogenase. Density Functional Theory (DFT) simulations analyze electronic properties of the keto-calcium complex, aiding in structure-activity relationship (SAR) studies .

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